

Unveiling the Endogenous Ligands of GPR84: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *GPR84 antagonist 1*

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This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals focused on the identification and characterization of endogenous ligands for the G protein-coupled receptor 84 (GPR84). GPR84, a receptor primarily expressed in immune cells, has emerged as a significant target in inflammatory and metabolic diseases. Understanding its endogenous ligands is crucial for elucidating its physiological roles and for the development of novel therapeutics.

This document summarizes the current knowledge of GPR84 ligands, details the experimental protocols for their identification, and presents the associated signaling pathways.

Endogenous and Surrogate Ligands of GPR84

GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14. While these MCFAs are considered potential endogenous ligands, their relatively low potency has spurred the search for other native activators. Several hydroxylated MCFAs have been identified with varying activities. In addition, various synthetic surrogate agonists have been developed and are instrumental in studying the receptor's function.

Quantitative Data on GPR84 Ligands

The following tables summarize the potency of various identified endogenous and surrogate ligands for GPR84, presented as EC50 values (the concentration of a ligand that gives half-

maximal response).

Table 1: Potency of Endogenous Medium-Chain Fatty Acid Ligands for GPR84

| Ligand | Assay Type | Cell Line | EC50 (μM) |
|-----------------------|--------------------|---------------|-----------|
| Capric Acid (C10) | cAMP Inhibition | CHO-GPR84 | ~4 |
| Undecanoic Acid (C11) | cAMP Assay | Not Specified | 8 |
| Lauric Acid (C12) | cAMP Assay | Not Specified | 9 |
| 2-Hydroxy Lauric Acid | [35S]GTPyS Binding | Sf9 | 9.9 |
| 3-Hydroxy Lauric Acid | [35S]GTPyS Binding | Sf9 | 13 |
| 2-Hydroxy Capric Acid | [35S]GTPyS Binding | Sf9 | 31 |
| 3-Hydroxy Capric Acid | [35S]GTPyS Binding | Sf9 | 230 |

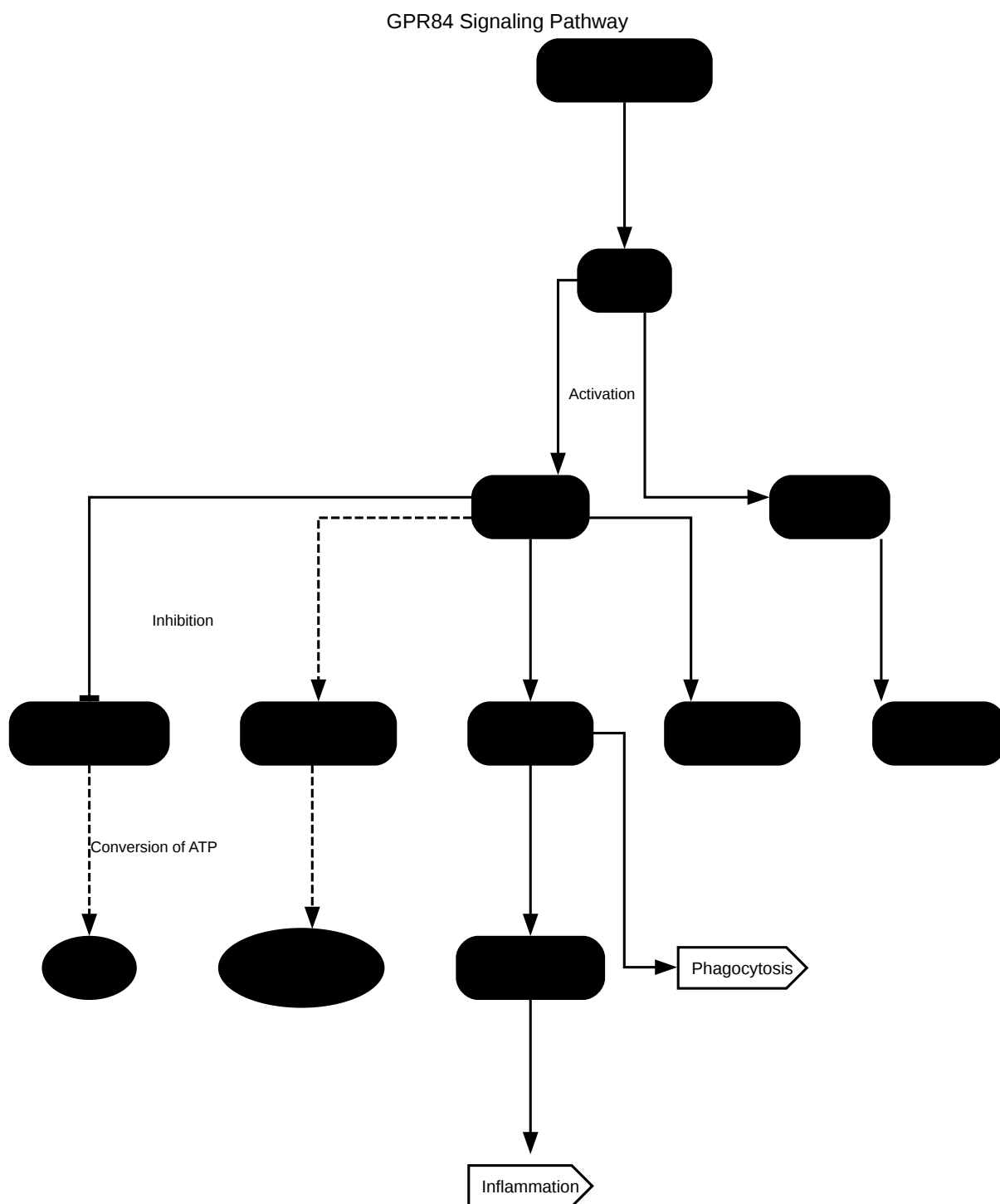
Table 2: Potency of Surrogate Agonists for GPR84

| Ligand | Assay Type | Cell Line | EC50 (nM) |
|------------------------------|--------------------|---------------|--------------------|
| 6-n-Octylaminouracil (6-OAU) | [35S]GTPyS Binding | Sf9 | 512 |
| 6-OAU | PI Assay | HEK293 | 105 |
| Diindolylmethane (DIM) | Not Specified | Not Specified | Allosteric Agonist |

GPR84 Signaling Pathways

Activation of GPR84 by its agonists primarily initiates signaling through the pertussis toxin-sensitive Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR84 has been shown to modulate several key signaling cascades, including the Akt, ERK, and NF-κB pathways, which are critically involved in inflammation and cell survival. Furthermore, GPR84

activation can lead to the mobilization of intracellular calcium and the recruitment of β -arrestin, which can mediate G protein-independent signaling and receptor internalization.



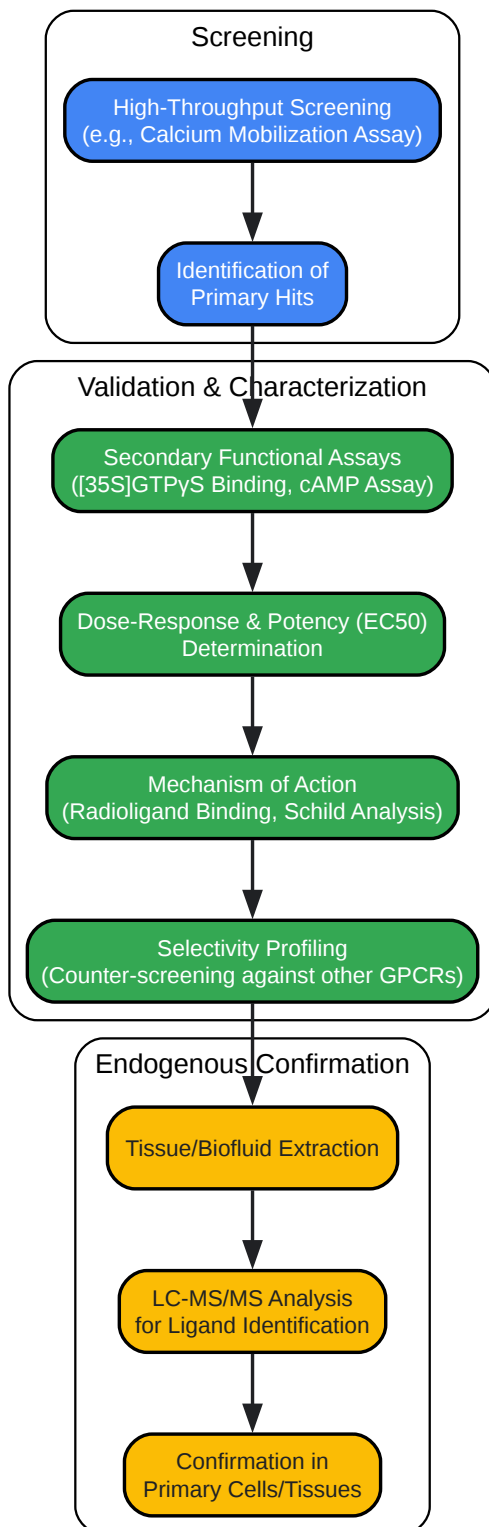
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Caption: GPR84 Signaling Pathway

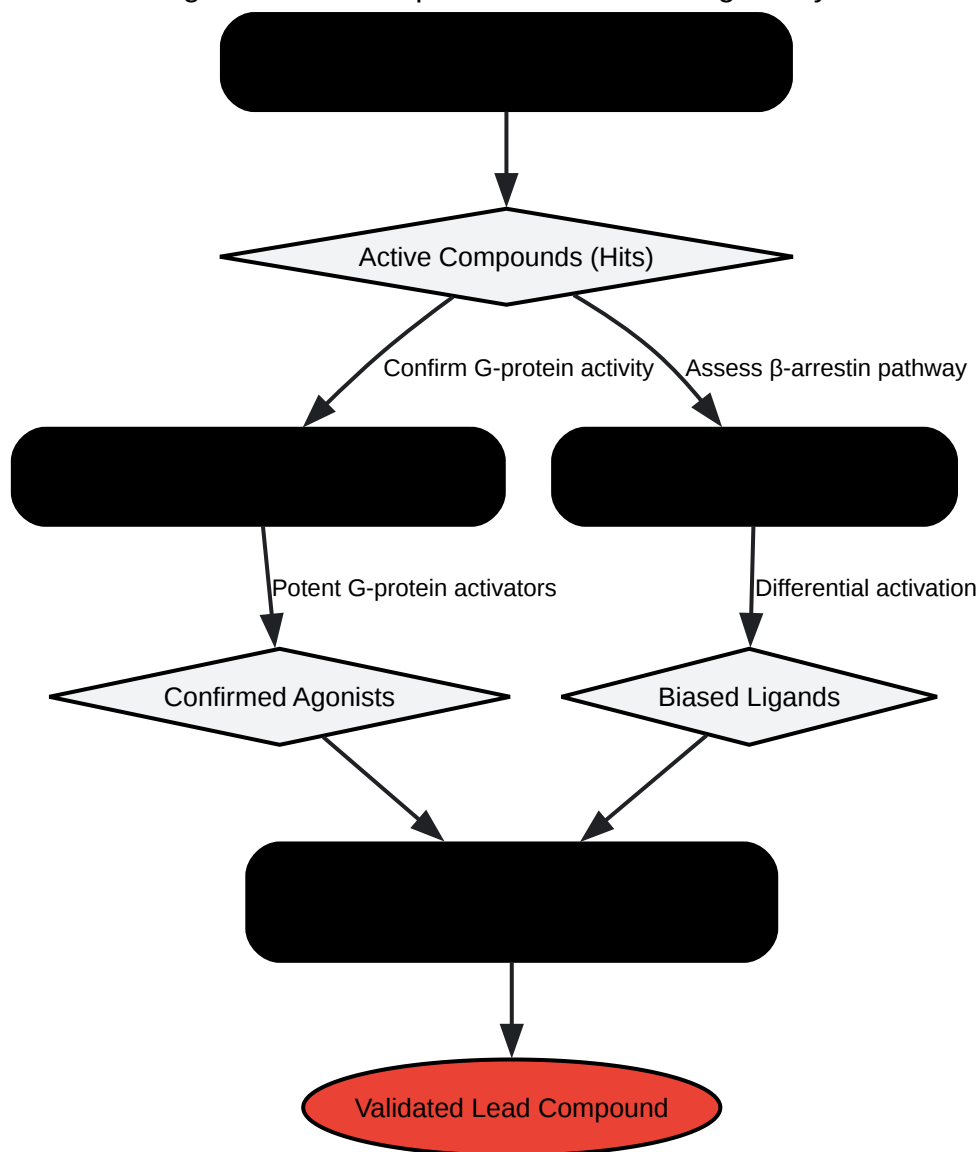
Experimental Workflow for Ligand Identification

The identification of novel endogenous ligands for GPR84 typically follows a multi-step workflow, beginning with high-throughput screening of compound libraries and progressing through a series of increasingly specific validation assays.

Experimental Workflow for GPR84 Ligand Identification



Logical Relationship of GPR84 Screening Assays



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